molecular formula C6H6N2O5S B3045490 4-Nitrophenyl sulfamate CAS No. 108555-00-6

4-Nitrophenyl sulfamate

Cat. No.: B3045490
CAS No.: 108555-00-6
M. Wt: 218.19 g/mol
InChI Key: OLTVRSUIOUTBRQ-UHFFFAOYSA-N
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Description

4-Nitrophenyl sulfamate is an organic compound with the chemical formula C6H6N2O5S. It is a sulfamate ester derived from 4-nitrophenol and sulfamic acid. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl sulfamate is water molecules in the environment. The compound interacts with water, which acts as a nucleophile .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. In medium acid strength (pH interval 2–5), it reacts by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule . In neutral to moderate alkaline solution (pH ≥ ∼ 6–9), a dissociative (E1cB) route is followed that involves ionization of the amino group followed by unimolecular expulsion of the leaving group from the ionized ester to give N -sulfonylamine [HN SO 2] as an intermediate .

Biochemical Pathways

The biochemical pathway affected by this compound is the hydrolysis pathway. The compound undergoes hydrolysis, leading to the formation of sulfamic acid and phenol as products . In more alkaline solution, further ionization of the conjugate base of the ester occurs to give a dianionic species which expels the aryloxide leaving group to yield the novel N -sulfonylamine anion [ − N SO 2 ] .

Result of Action

The result of the action of this compound is the formation of sulfamic acid and phenol as products in medium acid strength. In more alkaline solutions, the compound leads to the formation of a novel N -sulfonylamine anion .

Action Environment

The action of this compound is highly dependent on the pH of the environment. In medium acid strength, it follows an associative S N 2 (S) mechanism, while in neutral to moderate alkaline solution, it follows a dissociative (E1cB) route . Therefore, environmental factors such as pH and the presence of water molecules significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl sulfamate can be synthesized through the reaction of 4-nitrophenol with sulfamic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Comparison with Similar Compounds

  • Phenyl sulfamate
  • Benzyl sulfamate
  • N-Phenylsulfamate

Comparison: 4-Nitrophenyl sulfamate is unique due to the presence of the nitro group, which influences its reactivity and the types of reactions it undergoes. Compared to phenyl sulfamate and benzyl sulfamate, this compound exhibits different hydrolysis and aminolysis mechanisms due to the electron-withdrawing nature of the nitro group .

Properties

IUPAC Name

(4-nitrophenyl) sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTVRSUIOUTBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439616
Record name 4-nitrophenyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108555-00-6
Record name 4-nitrophenyl sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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